molecular formula C3H7NNa5O9P3 B1583747 [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt CAS No. 2235-43-0

[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt

Cat. No.: B1583747
CAS No.: 2235-43-0
M. Wt: 408.96 g/mol
InChI Key: OSBMVGFXROCQIZ-UHFFFAOYSA-I
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Description

[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt is a useful research compound. Its molecular formula is C3H7NNa5O9P3 and its molecular weight is 408.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dequest 2006, also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Pentasodium aminotrimethylene phosphonate, primarily targets the formation of scale and corrosion . It is a general-purpose, cost-effective scale inhibitor .

Mode of Action

Dequest 2006 interacts with its targets by inhibiting the formation of scale and providing corrosion inhibition with zinc and phosphates . It acts as a chelant, forming stable complexes with metal ions, which prevents them from participating in chemical reactions that can lead to scale or corrosion .

Biochemical Pathways

The biochemical pathways affected by Dequest 2006 are those involved in scale formation and corrosion. By chelating metal ions, Dequest 2006 disrupts the pathways that lead to the precipitation of these ions as scale . It also interferes with the biochemical reactions that cause corrosion, particularly those involving zinc and phosphates .

Result of Action

The molecular and cellular effects of Dequest 2006’s action include the prevention of scale formation and corrosion. By chelating metal ions, Dequest 2006 prevents these ions from precipitating as scale or participating in corrosion reactions . This results in improved system performance and longevity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dequest 2006. For example, the presence of other chelating agents could compete with Dequest 2006 for metal ions, potentially reducing its effectiveness. Similarly, the concentration of metal ions in the system can affect the degree to which scale formation and corrosion are inhibited .

Properties

IUPAC Name

pentasodium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12NO9P3.5Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMVGFXROCQIZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NNa5O9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6419-19-8 (Parent)
Record name Pentasodium nitrilotris(methylenephosphonate)
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DSSTOX Substance ID

DTXSID8029232
Record name Pentasodium nitrilotris(methylenephosphonate)
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Molecular Weight

408.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Aqueous solution: Clear pale yellow liquid; [MSDSonline]
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5)
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Record name Pentasodium nitrilotris(methylenephosphonate)
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CAS No.

2235-43-0
Record name Pentasodium nitrilotris(methylenephosphonate)
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Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5)
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Record name Pentasodium nitrilotris(methylenephosphonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentasodium hydrogen C,C',C''-nitrilotris(methylphosphonate)
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Record name PENTASODIUM AMINOTRIMETHYLENE PHOSPHONATE
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Record name PENTASODIUM NITRILOTRIS(METHYLENEPHOSPHONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Pentasodium aminotrimethylene phosphonate (also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Dequest® 2006) in the stability of fluorescent whitening agents (FWAs) like DSBP?

A1: Pentasodium aminotrimethylene phosphonate acts as a chelating agent, effectively inhibiting the degradation of the fluorescent whitening agent DSBP caused by hypochlorite in the presence of transition metal ions. [] This degradation is catalyzed by metal ions commonly found in tap water, with Fe2+ exhibiting the strongest catalytic effect, followed by Mn2+, and then Cu2+ and Fe3+ showing comparable effects. [] The addition of Pentasodium aminotrimethylene phosphonate in a 20:1 mole ratio (chelator:metal ion) completely halts this degradation process. [] This protective effect highlights its potential in preserving the efficacy and longevity of FWAs in applications where hypochlorite exposure is inevitable.

Q2: How does the chelating ability of Pentasodium aminotrimethylene phosphonate compare to other complex-forming agents like EDTA in the context of FWA degradation?

A2: Interestingly, while Pentasodium aminotrimethylene phosphonate effectively inhibits FWA degradation, EDTA, another common chelating agent, was found to accelerate the degradation process. [] This contrasting behavior suggests that the specific chelation mechanism and the resulting metal complexes formed play a crucial role in influencing the stability of FWAs in the presence of hypochlorite. This highlights the importance of carefully selecting appropriate stabilizing agents for specific applications, considering their potential interactions with both the target compound and other components in the system.

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